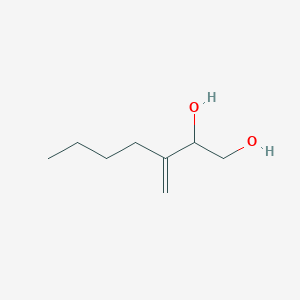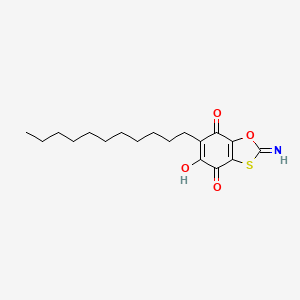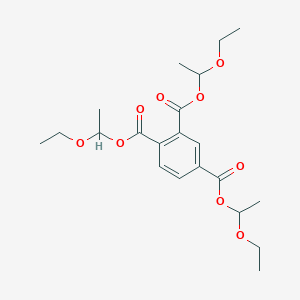
Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C21H30O9 and a molecular weight of 426.458 g/mol . It is a derivative of benzene-1,2,4-tricarboxylate, where three ethoxyethyl groups are attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with 1-ethoxyethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the development of drug delivery systems and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions with target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate can be compared with other similar compounds, such as:
Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate: This compound is used as a plasticizer and has a similar structure but with different alkyl groups.
Triisodecyl benzene-1,2,4-tricarboxylate: Another plasticizer with longer alkyl chains, used in high-performance applications.
The uniqueness of this compound lies in its specific ethoxyethyl groups, which impart distinct physical and chemical properties, making it suitable for specialized applications .
Properties
CAS No. |
221641-39-0 |
|---|---|
Molecular Formula |
C21H30O9 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C21H30O9/c1-7-25-13(4)28-19(22)16-10-11-17(20(23)29-14(5)26-8-2)18(12-16)21(24)30-15(6)27-9-3/h10-15H,7-9H2,1-6H3 |
InChI Key |
ZKNAZPPALKZSAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)OCC)C(=O)OC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)

![2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14248266.png)
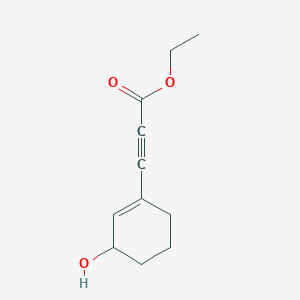
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14248278.png)
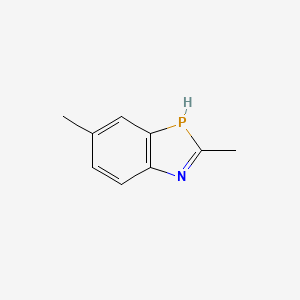
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)

![Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate](/img/structure/B14248304.png)
